6-hydroxy-4-oxohexanoic acid
Description
6-Hydroxy-4-oxohexanoic acid is a hydroxy-keto carboxylic acid with a six-carbon backbone.
Properties
CAS No. |
887586-71-2 |
|---|---|
Molecular Formula |
C6H10O4 |
Molecular Weight |
146.1 |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Anti-Inflammatory Properties:
Research has demonstrated that derivatives of 6-hydroxy-4-oxohexanoic acid exhibit anti-inflammatory effects. A study synthesized various aryl-substituted derivatives and assessed their impact on eicosanoid biosynthesis, revealing promising anti-inflammatory activities in vivo .
Table 1: Summary of Anti-Inflammatory Activities
| Compound | Eicosanoid Inhibition (%) | In Vivo Activity (Model) |
|---|---|---|
| 6-Hydroxy-4-Oxohexanoic Acid | 75% | Rat Paw Edema |
| 6-Aryl Derivative A | 80% | Carrageenan-Induced Edema |
| 6-Aryl Derivative B | 65% | Zymosan-Induced Inflammation |
Biochemical Research
Metabolism Studies:
6-Hydroxy-4-oxohexanoic acid has been identified as a metabolite produced by certain bacterial strains, such as Escherichia coli. This aspect is crucial for understanding metabolic pathways and developing biotechnological applications .
Table 2: Metabolic Pathways Involving 6-Hydroxy-4-Oxohexanoic Acid
| Organism | Pathway Description |
|---|---|
| Escherichia coli | Produced during amino acid catabolism |
| Bacillus subtilis | Involved in fatty acid metabolism |
Synthesis and Derivatives
The synthesis of 6-hydroxy-4-oxohexanoic acid involves several chemical reactions, including condensation and oxidation processes. The ability to modify this compound into various derivatives enhances its applicability in drug development.
Case Study: Synthesis of Aryl Derivatives
A study detailed the synthesis of multiple aryl-substituted derivatives of 6-hydroxy-4-oxohexanoic acid, which were evaluated for their pharmacological activities. The results indicated that certain derivatives had enhanced efficacy compared to the parent compound .
Toxicological Studies
Understanding the toxicity profile of 6-hydroxy-4-oxohexanoic acid is essential for its safe application in pharmaceuticals. Studies have shown that while it exhibits some irritant properties, its therapeutic window appears favorable when used at appropriate dosages .
Table 3: Toxicological Profile
| Parameter | Value |
|---|---|
| Oral Toxicity (LD50) | >2000 mg/kg |
| Eye Irritation | Causes serious irritation |
| Skin Irritation | Causes mild irritation |
Mechanism of Action
The exact mechanism of action of 6-hydroxy-4-oxohexanoic acid is not fully understood. it is believed to inhibit the enzyme fatty acid synthase, which is involved in the synthesis of fatty acids. This inhibition leads to the accumulation of the compound, which then acts as an anti-inflammatory and antioxidant agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 6-hydroxy-4-oxohexanoic acid with key analogs based on substituent patterns, molecular properties, and applications.
Positional Isomers
- 4-Hydroxy-2-oxohexanoic acid (CAS: N/A): Structure: Hydroxyl at C4, ketone at C2. Key differences: The positional shift of the ketone group (C2 vs. C4) alters hydrogen-bonding capacity and acidity (predicted pKa ~4.68) . Applications: Used in metabolic studies of keto acids .
Aromatic-Substituted Derivatives
- 6-(4-Hexyloxyphenyl)-6-oxohexanoic acid (CAS: 178686-87-8): Structure: A phenyl group substituted with a hexyloxy chain at C4 and a ketone at C4. Molecular weight: 306.40; Density: 1.063 g/cm³; Boiling point: 485.3°C (predicted). Key differences: The aromatic ring increases lipophilicity (logP >3), enhancing membrane permeability compared to the unsubstituted parent compound . Applications: Used in materials science and as a synthetic intermediate .
- 6-(2,4-Dichlorophenyl)-6-oxohexanoic acid (CAS: 898791-22-5): Structure: Dichlorophenyl group at C5. Key differences: Chlorine atoms introduce electron-withdrawing effects, increasing acidity (pKa ~3.5–4.0) and resistance to enzymatic degradation .
Bioactive Analogs
- 4-Amino-6-(2'-amino-4'-hydroxyphenyl)-3-hydroxy-2-methyl-6-oxohexanoic acid (AHMOA): Structure: Contains amino, hydroxyl, and methyl groups. Molecular weight: ~300 g/mol (estimated). Key differences: Additional functional groups enable hydrogen bonding and metal chelation, critical for anti-inflammatory activity in solomonamide analogs .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | pKa (Predicted) | Applications |
|---|---|---|---|---|---|---|
| 6-Hydroxy-4-oxohexanoic acid | N/A | C₆H₁₀O₄ | 162.14 | -OH (C6), -C=O (C4) | ~4.2 | Synthetic intermediate |
| 4-Hydroxy-2-oxohexanoic acid | N/A | C₆H₁₀O₄ | 162.14 | -OH (C4), -C=O (C2) | ~4.68 | Metabolic studies |
| 6-(4-Hexyloxyphenyl)-6-oxohexanoic acid | 178686-87-8 | C₁₈H₂₆O₄ | 306.40 | Phenyl, hexyloxy chain | ~4.5 | Materials science |
| AHMOA | N/A | C₁₃H₁₈N₂O₆ | ~298.29 | Amino, hydroxyl, methyl | ~3.8–4.5 | Anti-inflammatory research |
Research Findings and Trends
- Synthetic Strategies: Derivatives like 6-(2-naphthyl)-6-oxohexanoic acid (CAS: 132104-10-0) are synthesized via Friedel-Crafts acylation, suggesting similar routes for 6-hydroxy-4-oxohexanoic acid .
- Physicochemical Properties : Aromatic substituents increase boiling points and lipophilicity, whereas halogenation enhances chemical stability .
Preparation Methods
Reaction Pathway
-
Aldol Condensation :
Levulinic acid (4-oxopentanoic acid) reacts with glycolaldehyde (HOCH₂CHO) in toluene under catalytic piperidine and acetic acid. This forms 6-hydroxy-4-oxohex-5-enoic acid, an α,β-unsaturated intermediate. -
Hydrogenation :
The unsaturated intermediate undergoes catalytic hydrogenation using palladium on carbon (Pd/C) under H₂ atmosphere, yielding saturated 6-hydroxy-4-oxohexanoic acid.
Key Reaction Conditions
Selective Oxidation of Diol Precursors
An alternative route involves the oxidation of 1,6-hexanediol, though this requires precise control to introduce both ketone and hydroxyl groups.
Two-Step Oxidation Protocol
-
Partial Oxidation :
1,6-Hexanediol is treated with a Au/TiO₂ catalyst under oxygen flow (1–2 bar) at 90°C. This selectively oxidizes the central C–H bond to form 4-oxo-1,6-hexanediol. -
Terminal Oxidation :
The diol intermediate undergoes further oxidation using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and NaClO₂ in aqueous buffer (pH 5–6), converting the terminal hydroxyl group to a carboxylic acid.
Enzymatic and Biosynthetic Approaches
While no direct enzymatic methods for 6-hydroxy-4-oxohexanoic acid are reported, analogous pathways for 6-oxohexanoic acid suggest potential adaptations.
Proposed Biocatalytic Route
-
Substrate Selection :
6-Aminohexanoic acid serves as a precursor, oxidized by ω-amino group-oxidizing enzymes (ω-AOX) from Phialemonium sp. AIU 274 to form 6-oxohexanoic acid. -
Hydroxylation :
A hydroxylase enzyme (e.g., cytochrome P450) could theoretically introduce a hydroxyl group at position 6, though this remains speculative without experimental validation.
Advantages and Limitations
-
Sustainability : Enzymatic methods avoid hazardous reagents like sodium periodate.
-
Complexity : Multi-enzyme systems and cofactor regeneration pose scalability challenges.
Industrial Production Feasibility
Scalable synthesis of 6-hydroxy-4-oxohexanoic acid remains underdeveloped, but lessons from levulinic acid production offer insights.
Continuous Flow Reactor Design
| Parameter | Value | Impact |
|---|---|---|
| Residence Time | 20–30 min | Minimizes side reactions |
| Temperature | 120–150°C | Enhances reaction rate |
| Catalyst | Co₃O₄ nanoparticles | Improves ketone selectivity |
Analytical Validation of Synthetic Products
Critical to method development is verifying structural integrity and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
